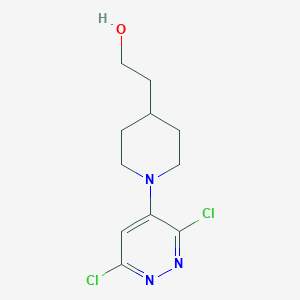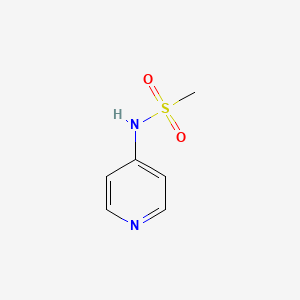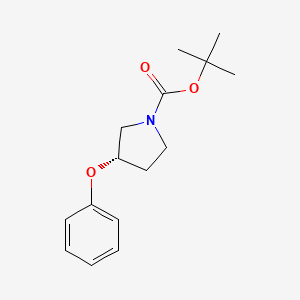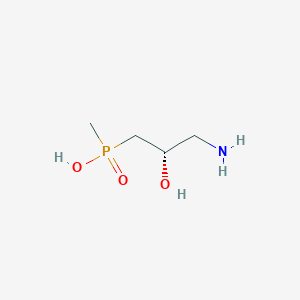
((2S)-3-Amino-2-hydroxypropyl)(methyl)phosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CGP-44532 is a compound known for its role as a γ-aminobutyric acid (GABA) B receptor agonist. It has been studied extensively for its potential therapeutic applications, particularly in the field of addiction and neuropharmacology . This compound has shown promise in reducing the self-administration of various addictive substances, including alcohol and nicotine .
Preparation Methods
The synthesis of CGP-44532 involves several steps, including the preparation of intermediates and the final coupling reaction. The exact synthetic route and reaction conditions are proprietary and not widely disclosed in the public domain. it is known that the compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts . Industrial production methods for CGP-44532 are also not publicly available, but it is likely that the process involves large-scale chemical synthesis techniques commonly used in the pharmaceutical industry .
Chemical Reactions Analysis
CGP-44532 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of CGP-44532 may result in the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
In the field of neuropharmacology, it has been shown to reduce the self-administration of addictive substances such as alcohol and nicotine in animal models . This suggests that CGP-44532 may have potential as a therapeutic agent for the treatment of addiction. Additionally, CGP-44532 has been investigated for its effects on GABA B receptors, which are involved in various neurological processes . The compound has also been studied for its potential use in treating other conditions, such as epilepsy and cognitive dysfunction .
Mechanism of Action
CGP-44532 exerts its effects by acting as an agonist at GABA B receptors. These receptors are metabotropic receptors that mediate slow inhibitory neurotransmission in the central nervous system . When CGP-44532 binds to GABA B receptors, it activates G-protein coupled signaling pathways, leading to the opening of potassium channels and the inhibition of calcium channels . This results in hyperpolarization of the neuronal membrane and a decrease in neuronal excitability . The activation of GABA B receptors by CGP-44532 also modulates synaptic plasticity and neurotransmitter release, contributing to its therapeutic effects .
Comparison with Similar Compounds
CGP-44532 is similar to other GABA B receptor agonists, such as baclofen and SKF 97541 . CGP-44532 has a higher binding affinity for GABA B receptors compared to baclofen, making it more potent in its effects . Additionally, CGP-44532 has been shown to have a more selective action on GABA B receptors, reducing the likelihood of off-target effects . Other similar compounds include CGP 35024 and CGP 4832, which also act on GABA B receptors but may have different pharmacological profiles .
Properties
CAS No. |
133345-69-4 |
|---|---|
Molecular Formula |
C4H12NO3P |
Molecular Weight |
153.12 g/mol |
IUPAC Name |
[(2S)-3-amino-2-hydroxypropyl]-methylphosphinic acid |
InChI |
InChI=1S/C4H12NO3P/c1-9(7,8)3-4(6)2-5/h4,6H,2-3,5H2,1H3,(H,7,8)/t4-/m0/s1 |
InChI Key |
FUUPFUIGNBPCAY-BYPYZUCNSA-N |
Isomeric SMILES |
CP(=O)(C[C@H](CN)O)O |
Canonical SMILES |
CP(=O)(CC(CN)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-Phenyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine](/img/structure/B8697683.png)
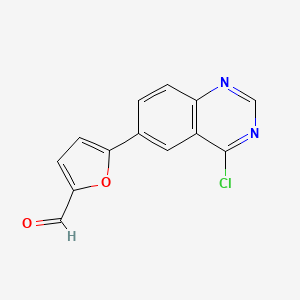
![Benzenethiol, 2-[[2-(dimethylamino)ethyl]amino]-](/img/structure/B8697694.png)
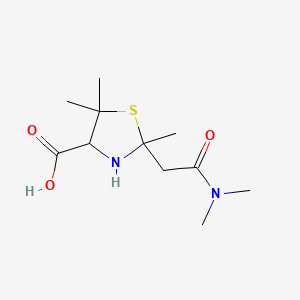
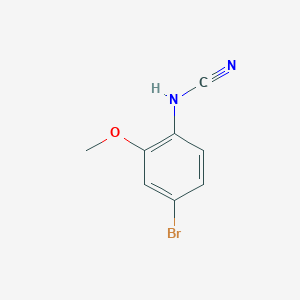
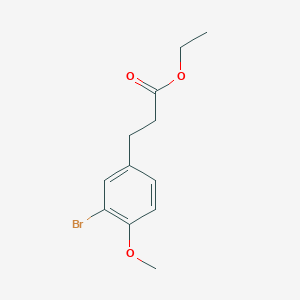
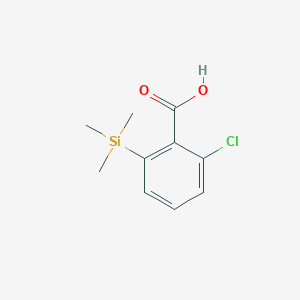
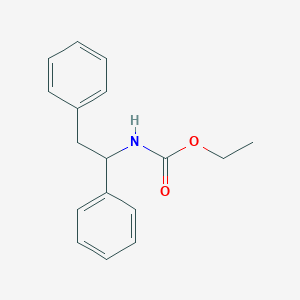
![[2-(3-Aminophenyl)-2-oxoethyl]azanide](/img/structure/B8697724.png)
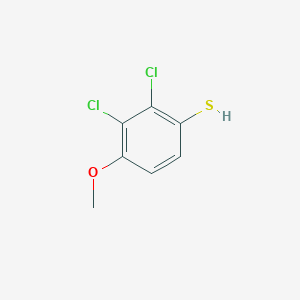
![N-[5-(2-Acetylamino-4-pyridyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B8697745.png)
